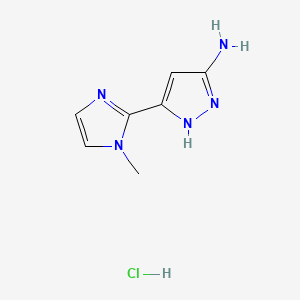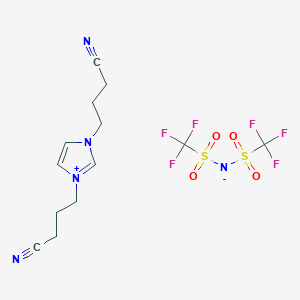![molecular formula C18H18F3NO2 B13717421 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” is an organic compound that features a biphenyl core substituted with a tetrahydropyran-4-yloxy group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the trifluoromethyl group: This step can be performed using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Attachment of the tetrahydropyran-4-yloxy group: This can be done through an etherification reaction using tetrahydropyran-4-ol and an appropriate leaving group on the biphenyl core.
Amination: The final step involves introducing the amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the biphenyl core to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or ether groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Methylated or cyclohexyl derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Biology
In biological research, the compound may be used as a probe to study the interactions of biphenyl derivatives with biological targets such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism by which “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” exerts its effects would depend on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine: Lacks the tetrahydropyran-4-yloxy group.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine: Lacks the trifluoromethyl group.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(methyl)-[1,1’-biphenyl]-4-amine: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the tetrahydropyran-4-yloxy group and the trifluoromethyl group in “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” makes it unique. The tetrahydropyran-4-yloxy group can enhance solubility and stability, while the trifluoromethyl group can improve lipophilicity and metabolic stability.
特性
分子式 |
C18H18F3NO2 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
2-(oxan-4-yloxy)-4-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)14-4-1-12(2-5-14)13-3-6-16(22)17(11-13)24-15-7-9-23-10-8-15/h1-6,11,15H,7-10,22H2 |
InChIキー |
ALMRAAHCJWVUNF-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


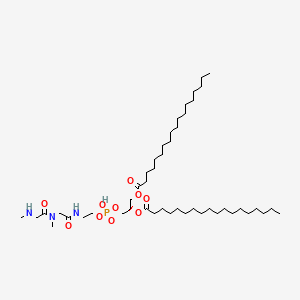
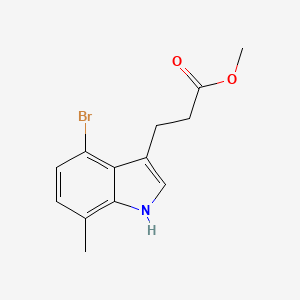
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
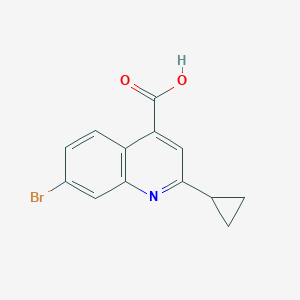
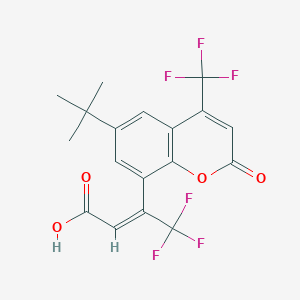

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
